molecular formula C14H26N2O5 B1380575 tert-Butyl (r)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate CAS No. 1373751-75-7

tert-Butyl (r)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Cat. No. B1380575
CAS RN: 1373751-75-7
M. Wt: 302.37 g/mol
InChI Key: LGODVPQSOIIIMM-SECBINFHSA-N
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Description

“tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate” is a compound that involves tert-butyloxycarbonyl-protected amino acids . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of such compounds involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The molecular structure of such compounds involves multiple reactive groups. This is why care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis .


Chemical Reactions Analysis

The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their multiple reactive groups. The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .

Scientific Research Applications

Environmental and Industrial Applications

Synthetic Phenolic Antioxidants : Research on synthetic phenolic antioxidants, including compounds structurally related to tert-butyl compounds, highlights their widespread use in various industries to extend product shelf life by retarding oxidative reactions. These studies focus on environmental occurrence, human exposure, and toxicity, suggesting future research directions for developing novel antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).

Fuel Additives and Environmental Impact : The environmental behavior and fate of methyl tert‐butyl ether (MTBE), a compound related to tert-butyl derivatives used as a gasoline additive, have been extensively reviewed. Studies address its solubility in water, weak sorption to subsurface solids, and resistance to biodegradation in groundwater, alongside its atmospheric half-life and impact on water quality (Squillace et al., 1997).

Biodegradation of Fuel Oxygenates : Investigations into the microbial degradation of fuel oxygenates like MTBE and tert-butyl alcohol (TBA) in subsurface environments provide insights into their biodegradability under various redox conditions. This research informs the potential for bioremediation strategies in contaminated sites, although challenges remain due to the recalcitrant nature of these compounds under certain conditions (Schmidt et al., 2004).

Decomposition and Conversion : The decomposition of MTBE by adding hydrogen in a cold plasma reactor demonstrates an alternative method for converting MTBE into less harmful substances. This approach is part of broader efforts to address environmental concerns associated with MTBE contamination (Hsieh et al., 2011).

Synthesis of N-heterocycles : The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines showcases the application of tert-butyl derivatives in stereoselective synthesis. This methodology offers access to structurally diverse compounds that are important in pharmaceuticals and natural product synthesis (Philip et al., 2020).

Mechanism of Action

Target of Action

It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are typically used in peptide synthesis, suggesting that the compound may interact with peptide or protein targets.

Mode of Action

The compound’s mode of action is likely related to its role in peptide synthesis. The Boc group serves as a protective group for the amino acid, preventing unwanted reactions during synthesis . Once the peptide synthesis is complete, the Boc group can be removed, allowing the amino acid to interact with its targets .

Biochemical Pathways

The compound is involved in the synthesis of peptides, which are key components of many biochemical pathways. Peptides can act as hormones, neurotransmitters, or cell signaling molecules, affecting a wide range of physiological processes .

Pharmacokinetics

The compound’s solubility and stability can be influenced by its ionic liquid form . Ionic liquids have been shown to enhance the solubility of various compounds, potentially improving their bioavailability .

Result of Action

The primary result of the compound’s action is the synthesis of peptides. These peptides can have various effects depending on their structure and the targets they interact with. For example, they can influence cell signaling, immune responses, or metabolic processes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the temperature and pH can affect the efficiency of peptide synthesis .

Future Directions

The future directions in the study and application of such compounds involve expanding the applicability of AAILs. This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Biochemical Analysis

Biochemical Properties

tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate plays a crucial role in biochemical reactions, particularly in peptide synthesis. The Boc group protects the amino group from reacting prematurely, allowing for the selective formation of peptide bonds. This compound interacts with enzymes such as proteases, which can remove the Boc group under specific conditions, revealing the free amino group for further reactions . Additionally, it can interact with coupling reagents like N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhancing amide formation without the need for a base .

Cellular Effects

tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate influences various cellular processes by acting as a precursor in peptide synthesis. It can affect cell signaling pathways by providing essential amino acids for protein synthesis, which are crucial for cell function and communication . The compound’s role in gene expression is also significant, as it can be used to synthesize peptides that regulate transcription factors and other proteins involved in gene regulation . Furthermore, it impacts cellular metabolism by participating in the synthesis of metabolic enzymes and other proteins essential for cellular energy production and maintenance .

Molecular Mechanism

The molecular mechanism of tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves its interaction with various biomolecules. The Boc group is removed by specific enzymes or acidic conditions, revealing the free amino group. This deprotection step is crucial for the compound’s activity, as it allows the amino group to participate in peptide bond formation . The compound can also act as an enzyme inhibitor or activator, depending on the context of its use in biochemical reactions . Changes in gene expression can occur due to the synthesis of peptides that regulate transcription factors and other proteins involved in gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate can change over time. The compound’s stability is influenced by factors such as temperature, pH, and the presence of specific enzymes . Over time, the Boc group may degrade, leading to the release of the free amino group and subsequent reactions . Long-term effects on cellular function can include changes in protein synthesis and cellular metabolism, depending on the duration and conditions of exposure .

Dosage Effects in Animal Models

The effects of tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate vary with different dosages in animal models. At low doses, the compound may have minimal effects, primarily serving as a precursor for peptide synthesis . At higher doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing metabolic imbalances . Threshold effects may be observed, where a specific dosage level triggers significant biochemical and physiological changes .

Metabolic Pathways

tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is involved in several metabolic pathways. The compound interacts with enzymes such as proteases and coupling reagents, facilitating the synthesis of peptides and proteins . It can also affect metabolic flux by influencing the levels of metabolites involved in energy production and other cellular processes . The compound’s role in metabolic pathways is crucial for understanding its overall impact on cellular function and health .

Transport and Distribution

Within cells and tissues, tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation can affect its activity and function, influencing the overall outcome of biochemical reactions .

Subcellular Localization

The subcellular localization of tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence the efficiency and specificity of peptide synthesis and other biochemical processes .

properties

IUPAC Name

tert-butyl (4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-13(2,3)20-10(17)8-7-9(11(15)18)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H2,15,18)(H,16,19)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGODVPQSOIIIMM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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